(S)-CR8

説明

特性

IUPAC Name |

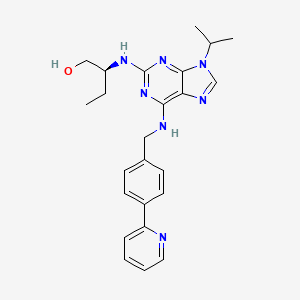

(2S)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCBJBNQIQQQGT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649111 | |

| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084893-56-0 | |

| Record name | (2S)-2-{[9-(Propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-CR8 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Abstract

(S)-CR8, a potent and selective second-generation derivative of roscovitine, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, intended for researchers, scientists, and drug development professionals. The document details its direct inhibition of cyclin-dependent kinases (CDKs), its role in inducing apoptosis through the downregulation of the anti-apoptotic protein Mcl-1, and its novel function as a molecular glue that promotes the degradation of cyclin K. Furthermore, this guide outlines the compound's impact on the cell cycle and its effect on key oncogenic proteins. Detailed experimental protocols and quantitative data are presented to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a synthetic purine derivative that exhibits significantly greater potency in inducing cell death compared to its parent compound, roscovitine.[1] Its primary mechanism of action involves the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[2][3] This inhibition disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. Recent discoveries have also unveiled a novel mechanism whereby this compound acts as a molecular glue, inducing the proteasomal degradation of cyclin K, a critical regulator of transcription.[4][5][6] This guide synthesizes the current understanding of this compound's anti-cancer activities, providing a detailed technical resource for the scientific community.

Core Mechanism of Action

Direct Inhibition of Cyclin-Dependent Kinases

This compound is a potent, ATP-competitive inhibitor of several CDKs. Its inhibitory activity is critical to its anti-neoplastic effects.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Kinase Complex | IC50 (µM) | Reference |

| CDK2/cyclin E | 0.060 | [2][7][8] |

| CDK2/cyclin A | 0.080 | [2][7][8] |

| CDK9/cyclin T | 0.11 | [2][7][8] |

| CDK5/p25 | 0.12 | [2][7][8] |

| CDK1/cyclin B | 0.15 | [2][7][8] |

| CDK7/cyclin H | 1.1 ((R)-CR8) | [9] |

The inhibition of these CDKs disrupts the cell cycle and transcriptional regulation, contributing to the anti-cancer effects of this compound.

Induction of Apoptosis via Mcl-1 Downregulation

A key mechanism through which this compound induces apoptosis is the rapid downregulation of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][10] Mcl-1 is a short-lived protein essential for the survival of many cancer cells.

This compound inhibits CDK7 and CDK9, which are crucial for the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII), a necessary step for transcriptional elongation.[11] Inhibition of CDK7 and CDK9 leads to a decrease in RNAPII activity, resulting in reduced transcription of short-lived mRNAs, including Mcl-1 mRNA.[10][11] The subsequent decrease in Mcl-1 protein levels releases pro-apoptotic proteins like Noxa, which then trigger the intrinsic apoptotic pathway.[1][10] This effect is observed across various cancer cell lines, including neuroblastoma.[1][10]

Molecular Glue-Mediated Degradation of Cyclin K

A novel and significant mechanism of this compound is its function as a "molecular glue."[4][5][6] this compound induces the degradation of cyclin K, a regulatory partner of CDK12 and CDK13, which are involved in transcriptional regulation.

This compound binds to the CDK12-cyclin K complex, and a solvent-exposed pyridyl moiety on the drug induces a new protein-protein interaction with the DDB1, an adaptor protein for the CUL4 ubiquitin ligase complex.[4][5][12] This ternary complex formation bypasses the need for a canonical substrate receptor and presents cyclin K for ubiquitination and subsequent degradation by the proteasome.[4][12] The degradation of cyclin K disrupts the function of CDK12 and CDK13, leading to transcriptional dysregulation and contributing to the cytotoxicity of this compound.[13]

Cellular Effects

Cell Cycle Arrest

As a potent CDK inhibitor, this compound disrupts cell cycle progression. In chronic myeloid leukemia (CML) cell lines, this compound and its isomers induce a G2/M phase arrest.[14] In IMR32 neuroblastoma cells, treatment with this compound resulted in a modest increase in the G2/M population at the expense of the G1 and S phases.[15]

Downregulation of MYCN

In neuroblastoma cells with MYCN amplification, this compound triggers the rapid and massive downregulation of MYCN expression.[15] This effect is central to its anti-tumor activity in this cancer type, as MYCN is a key driver of neuroblastoma tumorigenesis.

Inhibition of Other Kinases

This compound also exhibits inhibitory activity against other kinase families, including Casein Kinase 1 (CK1).[15] Inhibition of CK1 may also contribute to the anti-cancer effects of this compound.

Quantitative Data

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 0.40 | [2][7][8] |

| Average of 9 NB lines | Neuroblastoma | 0.4 | [1][10] |

Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases.

-

Methodology: Kinase activity is measured using a radiometric assay that quantifies the incorporation of 33P-ATP into a generic substrate.

-

Prepare a reaction mixture containing the purified kinase, its corresponding cyclin partner, a substrate (e.g., histone H1 for CDK1/cyclin B), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of 3% phosphoric acid.

-

Spot a portion of the reaction mixture onto P30 filtermats.

-

Wash the filtermats extensively with phosphoric acid to remove unincorporated 33P-ATP.

-

Measure the radioactivity on the filtermats using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay

-

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

-

Methodology: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is commonly used.

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology: Annexin V and 7-AAD (7-aminoactinomycin D) staining followed by flow cytometry is a standard method.

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-AAD to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, 7-AAD-negative), late apoptosis (Annexin V-positive, 7-AAD-positive), and necrosis (Annexin V-negative, 7-AAD-positive).

-

Western Blotting

-

Objective: To detect changes in the expression levels of specific proteins following this compound treatment.

-

Methodology:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Mcl-1, PARP, cleaved caspase-3, Cyclin K, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to inhibit multiple CDKs, induce apoptosis through Mcl-1 downregulation, and promote the degradation of cyclin K via a molecular glue mechanism underscores its therapeutic potential. The detailed information provided in this technical guide serves as a valuable resource for the scientific community to further explore and harness the anti-neoplastic properties of this compound. Future research should focus on its efficacy in various cancer models, potential combination therapies, and the development of biomarkers to predict treatment response.

References

- 1. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K. | Broad Institute [broadinstitute.org]

- 6. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|1084893-56-0|COA [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labs.dana-farber.org [labs.dana-farber.org]

- 14. Antitumoral effects of cyclin-dependent kinases inhibitors CR8 and MR4 on chronic myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

(S)-CR8: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-CR8 is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs) derived from (R)-roscovitine.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action as both a direct kinase inhibitor and a novel "molecular glue" degrader of cyclin K.[4][5][6] This document is intended to serve as a comprehensive resource for researchers in oncology, neurobiology, and drug development, providing detailed experimental methodologies and quantitative data to facilitate further investigation and application of this promising compound.

Discovery and Rationale

This compound was developed through an extensive medicinal chemistry effort aimed at improving the potency and anti-cancer properties of the first-generation CDK inhibitor, (R)-roscovitine (seliciclib).[1][3] While roscovitine showed promise in clinical trials, the goal was to create analogues with enhanced activity. This led to the synthesis of a series of N6-substituted purine derivatives, culminating in the identification of CR8.[1][3] The (S)-enantiomer, this compound, was found to be a potent inducer of apoptotic cell death, exhibiting 50- to 200-fold greater potency compared to (R)-roscovitine in various cancer cell lines, despite only a modest 2- to 5-fold increase in direct kinase inhibition.[1][7][8] This significant enhancement in cell death-inducing activity suggested a potentially novel mechanism of action beyond simple CDK inhibition.[8]

Synthesis Pathway

The synthesis of this compound is based on the established chemistry for roscovitine and other 2,6,9-trisubstituted purines. The core of the synthesis involves the sequential substitution of a purine scaffold. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be outlined based on published literature. The key steps involve the construction of the substituted purine ring, followed by the introduction of the specific side chains at the C2, N9, and N6 positions.

A likely synthetic route starts with 2,6-dichloropurine. The N9 position is first alkylated with isopropyl bromide. Subsequently, the C2 chloro group is displaced by (S)-2-amino-1-butanol. The final and key step is the nucleophilic substitution of the C6 chloro group with the (4-(pyridin-2-yl)phenyl)methanamine side chain, which is characteristic of CR8.

Caption: Plausible synthetic pathway for this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent ATP-competitive inhibitor of multiple CDKs and as a molecular glue that induces the degradation of cyclin K.

Cyclin-Dependent Kinase Inhibition

This compound is a potent inhibitor of several key CDKs involved in cell cycle progression and transcription.[9][10] Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9.[1][10] By inhibiting these kinases, this compound disrupts the cell cycle and can induce apoptosis.[11] A key downstream effect of CDK9 inhibition is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYCN.[1][7][8]

Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins.

Molecular Glue-Mediated Degradation of Cyclin K

More recent studies have unveiled a novel mechanism of action for this compound as a "molecular glue".[4][5][6] this compound binds to the active site of CDK12, and a solvent-exposed pyridyl moiety on the CR8 molecule induces a new protein-protein interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5][12] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[4][5] This degradation of cyclin K contributes significantly to the potent cytotoxic effects of this compound.[4][5][6]

Caption: this compound acts as a molecular glue to induce the degradation of Cyclin K.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key inhibitory concentrations (IC50) for its effects on CDK activity and cell survival.

Table 1: this compound IC50 Values for CDK Inhibition [9]

| Kinase/Cyclin Complex | IC50 (µM) |

| CDK1/cyclin B | 0.15 |

| CDK2/cyclin A | 0.080 |

| CDK2/cyclin E | 0.060 |

| CDK5/p25 | 0.12 |

| CDK9/cyclin T | 0.11 |

Table 2: this compound IC50 Values for Cell Survival in Neuroblastoma Cell Lines [7]

| Cell Line | Average IC50 (µM) |

| SH-SY5Y | 0.40 |

| IMR-32 | ~0.4 |

| SK-N-BE(2) | ~0.3 |

| LAN-5 | ~0.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 of this compound against a specific CDK.

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

In a 96- or 384-well white plate, add the recombinant CDK/cyclin enzyme and its specific substrate.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells.

-

Pre-incubate at room temperature for 15-30 minutes.

-

Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific CDK.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat cells with serial dilutions of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Procedure:

-

Seed and treat cells with this compound as described for the cell viability assay.

-

Add a single Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence, which is proportional to the amount of caspase activity.

Cleavage of PARP-1 by caspase-3 is a hallmark of apoptosis.

Procedure:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa band indicates apoptosis.

Conclusion

This compound is a highly potent CDK inhibitor that has emerged from the optimization of roscovitine. Its dual mechanism of action, combining direct kinase inhibition with the induced degradation of cyclin K, makes it a powerful tool for cancer research and a promising candidate for therapeutic development. The detailed information provided in this guide is intended to support the scientific community in further exploring the potential of this compound in various disease models.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 6. Mcl-1 downregulation by pro-inflammatory cytokines and palmitate is an early event contributing to β-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

(S)-CR8 CDK Inhibitor: A Technical Overview of its Specificity and Molecular Action

(S)-CR8 is a potent, second-generation, roscovitine-derived inhibitor of cyclin-dependent kinases (CDKs) with a multifaceted mechanism of action. Initially characterized as a competitive inhibitor of the ATP-binding pocket of several CDKs, recent discoveries have unveiled its novel function as a molecular glue degrader, inducing the targeted degradation of cyclin K. This dual activity contributes to its significantly higher potency in inducing cell death compared to its parent compound, roscovitine.

Core Mechanism of Action

This compound is the S-isomer of CR8, a compound developed through medicinal chemistry efforts to improve upon the potency of roscovitine.[1] Like roscovitine, CR8 was designed to be a competitive inhibitor of the ATP-binding site of CDKs.[2] However, CR8 and its isomers are substantially more potent, not only in inhibiting kinase activity but also in inducing apoptosis in various cell lines.[1] This enhanced cellular activity was found to be disproportionately greater than its increased kinase inhibition, suggesting additional mechanisms of action.[2]

A key discovery has redefined the understanding of CR8's therapeutic potential: it functions as a "molecular glue."[3][4] The pyridyl moiety of CR8, when bound to the active site of CDK12, creates a new protein interface.[3][4] This new surface facilitates the formation of a ternary complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1.[3][4] This recruitment bypasses the need for a conventional substrate receptor and leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4] This targeted protein degradation represents a distinct and powerful anti-cancer mechanism beyond simple kinase inhibition.

Kinase Specificity Profile

This compound exhibits a high degree of selectivity for a subset of cyclin-dependent kinases. An extensive selectivity study of CR8 against 108 kinases highlighted its specificity for CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9.[1] The S-isomer, this compound, demonstrates potent inhibition of these kinases in the nanomolar range.

Quantitative Inhibitory Activity

The following table summarizes the reported IC50 values for this compound against various CDK-cyclin complexes.

| Target Kinase | IC50 (µM) |

| CDK2/cyclin E | 0.060 |

| CDK2/cyclin A | 0.080 |

| CDK9/cyclin T | 0.11 |

| CDK5/p25 | 0.12 |

| CDK1/cyclin B | 0.15 |

Data sourced from MedChemExpress.[5][6]

For the (R)-isomer, which has also been extensively studied, the IC50 values are in a similar range for these kinases. For instance, (R)-CR8 inhibits CDK2/cyclin E with an IC50 of 0.041 µM and CDK1/cyclin B with an IC50 of 0.09 µM.[7] It also shows activity against CK1δ/ε with an IC50 of 0.4 µM.[7]

Signaling Pathways and Mechanisms

The dual mechanisms of this compound, direct kinase inhibition and induced protein degradation, are depicted in the following diagrams.

References

- 1. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the In Vitro Bioactivity of (S)-CR8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-CR8, a second-generation derivative of the purine-based inhibitor roscovitine, has emerged as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) with significant anti-cancer properties.[1][2] Beyond its established role as a kinase inhibitor, recent groundbreaking research has unveiled a novel mechanism of action for this compound as a "molecular glue." This technical guide provides an in-depth overview of the in vitro biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: A Dual-Pronged Attack

This compound exerts its biological effects through two primary mechanisms: direct inhibition of cyclin-dependent kinases and induction of cyclin K degradation via a molecular glue mechanism.

Cyclin-Dependent Kinase (CDK) Inhibition

This compound demonstrates potent inhibitory activity against a range of CDKs, which are key regulators of the cell cycle and transcription. Its selectivity profile highlights its potent action against CDK1, CDK2, CDK5, and CDK9.[3]

Molecular Glue-Mediated Degradation of Cyclin K

A pivotal discovery has been the function of this compound as a molecular glue.[4][5] It facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4A E3 ubiquitin ligase complex.[4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulator of transcription.[4] This novel mechanism contributes significantly to the potent cytotoxic effects of this compound.[4]

Quantitative In Vitro Activity of this compound

The following tables summarize the quantitative data on the in vitro biological activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]

| Target Kinase | IC50 (µM) |

| CDK2/cyclin E | 0.060 |

| CDK2/cyclin A | 0.080 |

| CDK9/cyclin T | 0.11 |

| CDK5/p25 | 0.12 |

| CDK1/cyclin B | 0.15 |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 0.40 | [3] |

| MOLT-4 | T-cell acute lymphoblastic leukemia | ~1 (at 5 hours) | [4] |

| HEK293T | Embryonic Kidney | Not specified, but effective at 1 µM | [4] |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Mediated Cyclin K Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

(S)-CR8: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of (S)-CR8, a potent second-generation cyclin-dependent kinase (CDK) inhibitor. This document details its mechanism of action, chemical properties, and relevant experimental protocols for its study.

Core Chemical and Physical Properties

This compound, with the CAS number 1084893-56-0 , is a synthetic purine derivative. It is the (S)-enantiomer of CR8 and an analog of (R)-roscovitine.

| Property | Value | Reference |

| CAS Number | 1084893-56-0 | [1][2] |

| Molecular Formula | C₂₄H₂₉N₇O | [1][2] |

| Molecular Weight | 431.5 g/mol | [1] |

| IUPAC Name | (2S)-2-[[9-(1-methylethyl)-6-[[4-(2-pyridinyl)phenyl]methylamino]-9H-purin-2-yl]amino]-1-butanol | |

| Synonyms | (S)-2-(1-Ethyl-2-hydroxyethylamino)-6-(4-(2-pyridyl)benzyl)-9-isopropylpurine | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| Purity | Typically >98% | [1] |

| Storage | Store at -20°C, protected from light and air | [1] |

Biological Activity and Mechanism of Action

This compound is a potent, cell-permeable, and selective inhibitor of several cyclin-dependent kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site on these kinases, leading to cell cycle arrest and induction of apoptosis.

Cyclin-Dependent Kinase Inhibition

This compound exhibits potent inhibitory activity against multiple CDKs crucial for cell cycle progression and transcription.

| Target Kinase | IC₅₀ (µM) | Reference |

| CDK1/cyclin B | 0.15 | [2] |

| CDK2/cyclin A | 0.080 | [2] |

| CDK2/cyclin E | 0.060 | [2] |

| CDK5/p25 | 0.12 | [2] |

| CDK7/cyclin H | >1 | [3] |

| CDK9/cyclin T | 0.11 | [2] |

| Casein Kinase 1 (CK1) | 0.6 | [3] |

| DYRK1A | 0.9 | [3] |

A Novel "Molecular Glue" Mechanism

Recent studies have unveiled a novel mechanism of action for CR8, classifying it as a "molecular glue." In its CDK12-bound state, a solvent-exposed pyridyl moiety on this compound induces the formation of a ternary complex between the CDK12-cyclin K and the DDB1, a component of the CUL4-DDB1 ubiquitin ligase complex. This interaction occurs without the need for a conventional substrate receptor and presents cyclin K for ubiquitination and subsequent proteasomal degradation.[4][5][6]

Downregulation of MYCN and Mcl-1

This compound has been shown to be particularly effective in neuroblastoma cells with MYCN amplification. By inhibiting transcriptional CDKs such as CDK7 and CDK9, this compound leads to a rapid and significant downregulation of the short-lived MYCN oncoprotein.[1] This, in turn, contributes to the induction of apoptosis. Furthermore, this compound treatment leads to the downregulation of the anti-apoptotic protein Mcl-1, further sensitizing cancer cells to apoptosis.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: this compound inhibits key CDK/cyclin complexes, leading to cell cycle arrest.

Caption: this compound induces apoptosis by inhibiting CDK9, leading to decreased MYCN and Mcl-1.

Caption: this compound acts as a molecular glue, promoting the degradation of Cyclin K.

Caption: A general experimental workflow for characterizing the effects of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These should be optimized for specific experimental conditions.

In Vitro Kinase Assay

This protocol describes a luminescence-based assay to determine the IC₅₀ of this compound against a specific CDK.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a serial dilution of this compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the specific CDK/cyclin complex and its corresponding substrate peptide in kinase assay buffer.

-

Prepare ATP solution in kinase assay buffer at a concentration close to the Kₘ for the specific CDK.

-

-

Assay Procedure:

-

To a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 10 µL of the enzyme/substrate mixture to each well.

-

Incubate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Apoptosis Assay in Neuroblastoma Cells

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in neuroblastoma cells treated with this compound by flow cytometry.

-

Cell Culture and Treatment:

-

Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

-

-

Staining Procedure:

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set the compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for MYCN and Mcl-1

This protocol details the detection of MYCN and Mcl-1 protein levels in neuroblastoma cells following treatment with this compound.

-

Cell Lysis and Protein Quantification:

-

Treat neuroblastoma cells with this compound as described in the apoptosis assay protocol.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MYCN, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in MYCN and Mcl-1 protein levels.

-

Conclusion

This compound is a highly potent and selective CDK inhibitor with significant potential in cancer research and drug development. Its multifaceted mechanism of action, including the novel "molecular glue" activity, makes it a valuable tool for studying cell cycle regulation and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the cellular and molecular effects of this promising compound. Further research into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanosyn CDK biochemical in vitro assay [bio-protocol.org]

- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Initial Studies on (S)-CR8 for Cell Cycle Arrest: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-CR8, a second-generation derivative of the purine analogue (R)-roscovitine, has emerged as a highly potent small molecule with significant implications for cancer therapy. Initial studies have revealed a dual mechanism of action that distinguishes it from its parent compound. This compound functions not only as a potent inhibitor of multiple cyclin-dependent kinases (CDKs) crucial for cell cycle progression but also acts as a "molecular glue" degrader.[1][2][3] This latter mechanism involves inducing the ubiquitination and proteasomal degradation of cyclin K, a key regulator of transcription, via the DDB1-CUL4 E3 ubiquitin ligase complex.[1][2] While its direct effect on cell cycle phase distribution can be modest, its primary outcome is the potent induction of apoptosis across various cell lines, often irrespective of the cell cycle phase.[4][5] This technical guide provides an in-depth summary of the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and associated experimental workflows.

Core Mechanisms of Action

This compound exerts its biological effects through two distinct but potentially synergistic mechanisms: direct inhibition of cyclin-dependent kinases and targeted degradation of cyclin K.

Potent Cyclin-Dependent Kinase (CDK) Inhibition

This compound is a highly selective inhibitor of several CDKs that are essential for cell cycle progression and transcription.[3] It typically demonstrates 2- to 4-fold greater potency in inhibiting these kinases compared to its predecessor, (R)-roscovitine.[3] The primary CDK targets include those involved in G1/S and G2/M transitions (CDK1, CDK2) and transcriptional regulation (CDK7, CDK9).[4][6]

Molecular Glue-Mediated Degradation of Cyclin K

A pivotal discovery revealed that this compound functions as a molecular glue degrader.[1][2] In its CDK12-bound state, a solvent-exposed pyridyl moiety on the CR8 molecule induces a novel protein-protein interaction with DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase.[1][2] This ternary complex formation—this compound, CDK12/cyclin K, and DDB1—leads to the specific ubiquitination and subsequent proteasomal degradation of cyclin K.[1][7] Quantitative proteomic analysis has confirmed that cyclin K is the most significantly and consistently depleted protein following treatment with this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound, including its kinase inhibitory profile and its effect on cell viability.

Table 1: Kinase Inhibitory Potency of this compound

This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound against various cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1). Data is compiled from multiple studies to show the potent and selective nature of the compound.

| Kinase Target | IC₅₀ (µM) | Reference(s) |

| CDK1/cyclin B | 0.09 - 0.8 | [6][7] |

| CDK2/cyclin A | 0.072 | [6] |

| CDK2/cyclin E | 0.041 | [6] |

| CDK5/p25 | 0.11 - 0.68 | [6][7] |

| CDK7/cyclin H | >1.0 | [6][7] |

| CDK9/cyclin T | 0.18 - 1.0 | [6][7] |

| CK1δ/ε | 0.4 - 0.6 | [6][7] |

Table 2: Cellular Effects of this compound

This table details the cellular consequences of this compound treatment, focusing on its potent ability to induce apoptosis and its observed effects on cell cycle distribution in neuroblastoma cell lines.

| Cell Line | Assay | Parameter | Value/Observation | Reference(s) |

| SH-SY5Y | Apoptosis Induction | IC₅₀ | 0.49 µM | [6] |

| 9 Neuroblastoma Lines | Cell Viability | Potency vs. Roscovitine | ~60-fold higher | [5] |

| IMR32 | Cell Cycle Analysis | Distribution (5 µM, 24h) | Modest increase in G2/M phase | [4] |

| IMR32 (Synchronized) | Cell Viability | Cell Cycle Dependence | Equal potency in G1, G2/M, and log phase | [4] |

| Molt-4 | Quantitative Proteomics | Protein Abundance (1 µM, 5h) | Selective degradation of Cyclin K | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments used to characterize the effects of this compound on the cell cycle and protein stability.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Objective: To quantify the effect of this compound on cell cycle progression in a cancer cell line.

Materials:

-

Human neuroblastoma cells (e.g., IMR32)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed IMR32 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 5 µM this compound or a vehicle control (DMSO) for 24 hours.[4]

-

Harvesting: Aspirate the medium and wash cells with PBS. Detach cells using trypsin-EDTA, then collect and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[8]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks.[8] Collect data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Quantitative Proteomics for Target Identification

This protocol describes a general workflow for identifying proteins that are selectively degraded upon this compound treatment, as was done to discover the degradation of cyclin K.

Objective: To perform a global, unbiased screen for protein targets of this compound-mediated degradation.

Materials:

-

Human leukemia cells (e.g., Molt-4)

-

Complete culture medium (e.g., RPMI with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin (sequencing grade)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment: Culture Molt-4 cells and treat replicate cultures with 1 µM this compound or a vehicle control (DMSO) for 5 hours.[1]

-

Lysis and Protein Extraction: Harvest cells, wash with cold PBS, and lyse using an appropriate lysis buffer. Quantify protein concentration using a BCA or similar assay.

-

Protein Digestion: Reduce and alkylate the protein lysates, followed by overnight digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with a nano-flow liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant). Search the data against a human protein database to identify peptides and proteins.

-

Quantification and Interpretation: Perform label-free or label-based quantification to determine the relative abundance of each identified protein between the this compound-treated and control samples. A two-sided t-test can be used to identify proteins with statistically significant changes in abundance.[1]

References

- 1. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

Enantiomeric Specificity of CR8: A Technical Guide to a Stereospecific Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR8, a second-generation derivative of the cyclin-dependent kinase (CDK) inhibitor roscovitine, demonstrates remarkable enantiomeric specificity in its mechanism of action. While initially developed as a potent inhibitor of various CDKs, the (R)-enantiomer of CR8 has been identified as a "molecular glue." This novel activity involves inducing the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial regulator of transcription. This technical guide provides an in-depth analysis of the enantiomeric specificity of CR8, detailing the quantitative differences in activity between its enantiomers, outlining the experimental protocols used to elucidate its mechanism, and visualizing the key signaling pathways and workflows.

Data Presentation

The biological activity of CR8 is highly dependent on its stereochemistry. The (R)-enantiomer is significantly more potent than both its parent compound, (R)-roscovitine, and its own (S)-enantiomer.

Table 1: Kinase Inhibitory Activity of (R)-CR8

| Kinase Target | (R)-CR8 IC₅₀ (µM) |

| CDK1/cyclin B | 0.09 |

| CDK2/cyclin A | 0.072 |

| CDK2/cyclin E | 0.041 |

| CDK5/p25 | 0.11 |

| CDK7/cyclin H | 1.1 |

| CDK9/cyclin T | 0.18 |

| CK1δ/ε | 0.4 |

Note: The (S)-enantiomer of CR8 is reported to be significantly less active or inactive as a kinase inhibitor, though specific IC₅₀ values are not widely available in the literature. Its primary use in research has been as a negative control to demonstrate the stereospecificity of the (R)-enantiomer's molecular glue activity.

Table 2: Comparative Cellular Potency of CR8 and (R)-Roscovitine

| Parameter | Fold Increase in Potency of CR8 over (R)-Roscovitine |

| Inhibition of CDK1 substrate phosphorylation | 25-50x |

| Inhibition of CDK9 substrate phosphorylation | 25-50x |

| Induction of Apoptosis (MTT reduction) | 40x |

| Induction of Apoptosis (LDH release) | 35x |

| Caspase Activation | 68x |

| PARP Cleavage | 50x |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of CR8's enantiomeric specificity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC₅₀ values of CR8 enantiomers against various CDKs.

a. Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK9/cyclin T1)

-

Kinase-specific peptide substrate

-

ATP

-

(R)-CR8 and (S)-CR8 stock solutions (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

b. Procedure:

-

Compound Preparation: Prepare a serial dilution of (R)-CR8 and this compound in DMSO. Further dilute the compounds in kinase assay buffer to a 2x final concentration.

-

Enzyme and Substrate Preparation: Dilute the CDK/cyclin enzyme and its corresponding substrate in kinase assay buffer to a 2x final concentration.

-

Kinase Reaction:

-

Add 5 µL of the 2x compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2x enzyme solution to the wells.

-

Initiate the reaction by adding 10 µL of a 2x ATP solution.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cyclin K Degradation Assay (Western Blot)

This protocol is used to assess the ability of CR8 enantiomers to induce the degradation of cyclin K in cultured cells.

a. Reagents and Materials:

-

Human cancer cell line (e.g., HEK293T)

-

(R)-CR8 and this compound

-

Proteasome inhibitor (e.g., MG132) as a control

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-cyclin K, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

b. Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (R)-CR8, this compound, or DMSO (vehicle control) for a specified time course (e.g., 2, 4, 8, 24 hours). For control wells, pre-treat with MG132 for 1 hour before adding CR8.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cyclin K and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Mandatory Visualizations

Signaling Pathway of (R)-CR8-Induced Cyclin K Degradation

Caption: (R)-CR8 acts as a molecular glue, inducing a ternary complex between CDK12/Cyclin K and DDB1.

Experimental Workflow for Determining Enantiomeric Specificity

Caption: Workflow for the synthesis, separation, and differential testing of CR8 enantiomers.

Conclusion

The enantiomeric specificity of CR8 is a compelling example of how stereochemistry can dictate a compound's biological function, transforming it from a conventional kinase inhibitor into a stereospecific molecular glue. The (R)-enantiomer of CR8 potently inhibits CDKs and, uniquely, induces the degradation of cyclin K by fostering a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase component DDB1. In contrast, the (S)-enantiomer is largely inactive, highlighting the precise three-dimensional arrangement required for this molecular glue activity. This detailed understanding of CR8's enantiomeric specificity is crucial for the rational design of future targeted protein degraders and for the continued development of CR8 as a potential therapeutic agent.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of (S)-CR8 in DMSO

This technical guide provides a comprehensive overview of the solubility and stability of the cyclin-dependent kinase (CDK) inhibitor, this compound, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the effective preparation, storage, and utilization of this compound stock solutions for various experimental applications.

This compound: A Potent CDK Inhibitor and Molecular Glue Degrader

This compound is the S-isomer of CR8, a potent and selective inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK9.[1] Beyond its kinase inhibition activity, this compound has been identified as a molecular glue degrader.[2][3][4][5][6][7][8][9] It functions by inducing the formation of a ternary complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a mechanism that bypasses the need for a conventional DCAF substrate receptor.[2][5]

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro studies. It is crucial to use anhydrous, high-purity DMSO, as its hygroscopic nature can impact the solubility of compounds.[10][11]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO.

| Parameter | Value | Notes | Source |

| Solubility | ≥ 50 mg/mL (115.87 mM) | Saturation unknown. Use of newly opened DMSO is recommended. | [10] |

| Stock Solution Concentration | Up to 10 mM | A commonly prepared concentration for stock solutions. | [1] |

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Materials:

-

This compound powder (MW: 431.53 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.315 mg of this compound powder.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[10]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.[10]

Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical for maintaining its chemical integrity and ensuring the reproducibility of experimental results.

Recommended Storage Conditions

The following table provides the recommended storage conditions and stability periods for this compound in DMSO.

| Storage Temperature | Duration | Source |

| -80°C | 6 months | [10][12] |

| -20°C | 1 month | [10][12] |

| -20°C | Up to 6 months | [13] |

| 4°C | 2 weeks | [12] |

Experimental Workflow for Assessing Compound Stability in DMSO

A general workflow to assess the stability of a compound like this compound in DMSO typically involves liquid chromatography-mass spectrometry (LC-MS) to monitor for degradation over time.

Caption: Workflow for assessing compound stability in DMSO.

Detailed Protocol for Stability Assessment by LC-MS

This protocol provides a detailed method for evaluating the stability of this compound in DMSO.[14]

Materials and Reagents:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Stable internal standard (IS) with similar chromatographic properties

-

Anhydrous DMSO

-

HPLC-grade acetonitrile (ACN) and water

-

LC-MS grade formic acid (FA)

-

Amber glass or polypropylene vials

-

HPLC or UHPLC system with a UV detector and mass spectrometer

Procedure:

-

Preparation of Solutions:

-

Test Compound Stock (10 mM): Prepare as described in section 2.2.

-

Internal Standard Stock (10 mM): Prepare a 10 mM solution of a suitable internal standard in DMSO.

-

-

Sample Preparation for Stability Study:

-

Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).

-

Incubation Samples: Aliquot the this compound stock solution into several vials, one for each time point and storage condition to be tested.

-

-

Incubation: Store the incubation samples under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

-

Sample Analysis at Time Points:

-

At each designated time point, retrieve one incubation vial.

-

Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.

-

Analyze the T0 and time-point samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.

-

-

Data Analysis:

-

For each sample, determine the peak areas of this compound and the internal standard from the chromatogram.

-

Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

-

Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

-

Plot the % Remaining against time to visualize the degradation profile.

-

This compound Signaling Pathway: Molecular Glue-Mediated Degradation of Cyclin K

The following diagram illustrates the mechanism by which this compound acts as a molecular glue to induce the degradation of cyclin K.

Caption: this compound mediated degradation of Cyclin K.

This guide provides essential information on the solubility and stability of this compound in DMSO, along with practical experimental protocols. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes.

References

- 1. adipogen.com [adipogen.com]

- 2. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labs.dana-farber.org [labs.dana-farber.org]

- 6. rndsystems.com [rndsystems.com]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

(S)-CR8 and its Analogs: A Technical Guide to a Dual-Mechanism Kinase Inhibitor and Molecular Glue

(S)-CR8, a potent second-generation analog of roscovitine, has emerged as a significant tool in cellular and cancer biology research. This technical guide provides an in-depth review of this compound and its analogs, focusing on their dual mechanism of action as both cyclin-dependent kinase (CDK) inhibitors and molecular glue degraders. This document is intended for researchers, scientists, and drug development professionals.

This compound is a selective inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of the cell cycle and transcription. Beyond its canonical role as a kinase inhibitor, CR8 and its stereoisomer (R)-CR8 have been identified as molecular glues. This novel function involves inducing the ubiquitination and subsequent proteasomal degradation of cyclin K, a key regulator of CDK12 and CDK13. This dual activity of direct enzyme inhibition and targeted protein degradation makes this compound a compelling molecule for further investigation and therapeutic development.

Quantitative Data on this compound and its Analogs

The following tables summarize the reported inhibitory concentrations (IC50) and degradation concentrations (DC50) of this compound and its key analogs against various kinases. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Inhibitory Activity (IC50) of this compound and (R)-CR8 against Cyclin-Dependent Kinases

| Compound | Target | IC50 (µM) |

| This compound | CDK1/cyclin B | 0.15[1][2] |

| CDK2/cyclin A | 0.080[1][2] | |

| CDK2/cyclin E | 0.060[1][2] | |

| CDK5/p25 | 0.12[1][2] | |

| CDK9/cyclin T | 0.11[1][2] | |

| (R)-CR8 | CDK1/cyclin B | 0.09[3] |

| CDK2/cyclin A | 0.072[3] | |

| CDK2/cyclin E | 0.041[3] | |

| CDK5/p25 | 0.11[3] | |

| CDK7/cyclin H | 1.1[3] | |

| CDK9/cyclin T | 0.18[3] | |

| CK1δ/ε | 0.4[3] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | Activity | IC50 (µM) |

| This compound | SH-SY5Y | Cell Survival | 0.40[1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against CDKs.

Materials:

-

Purified active CDK/cyclin complexes (e.g., CDK2/cyclin A, CDK9/cyclin T)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., a peptide derived from a known CDK substrate with a fluorescent or radioactive label)

-

ATP

-

This compound or analog dissolved in DMSO

-

96-well or 384-well plates

-

Plate reader capable of detecting the label (e.g., fluorescence polarization, luminescence, or radioactivity)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a specified time, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a solution containing EDTA).

-

Measure the signal from the labeled substrate using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cyclin K Degradation Assay (Western Blot)

This protocol describes how to assess the ability of this compound and its analogs to induce the degradation of cyclin K in cultured cells.

Materials:

-

Human cell line expressing cyclin K (e.g., HEK293T, Molt-4)

-

Cell culture medium and supplements

-

This compound or analog dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cyclin K, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of the test compound for a specified time course (e.g., 2, 4, 6, 8 hours). Include a DMSO vehicle control. For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 before adding the test compound.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative decrease in cyclin K levels.

Signaling Pathways and Mechanisms of Action

The dual mechanism of action of this compound is a key feature that distinguishes it from many other kinase inhibitors.

CDK Inhibition Pathway

This compound, like its parent compound roscovitine, is an ATP-competitive inhibitor of CDKs. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of substrate proteins, thereby blocking their activity. This inhibition of CDKs, particularly CDK1, CDK2, and CDK9, leads to cell cycle arrest and induction of apoptosis.

Caption: this compound inhibits CDK/cyclin complexes, blocking substrate phosphorylation and cell cycle progression.

Molecular Glue Mechanism for Cyclin K Degradation

A groundbreaking discovery revealed that CR8 acts as a molecular glue. The (R)-isomer of CR8 has been shown to induce a novel protein-protein interaction between CDK12-cyclin K and the DDB1-CUL4A E3 ubiquitin ligase complex.[4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4] This mechanism is distinct from its CDK inhibitory function and contributes to its overall cellular activity. The solvent-exposed pyridyl moiety of CR8 is crucial for this molecular glue activity.[4]

Caption: this compound acts as a molecular glue, inducing the degradation of Cyclin K via the proteasome.

Experimental Workflow: Screening for Molecular Glue Activity

The following diagram illustrates a typical workflow for identifying and characterizing the molecular glue activity of this compound analogs.

Caption: A workflow for screening and validating the molecular glue activity of this compound analogs.

Conclusion

This compound and its analogs represent a fascinating class of small molecules with a dual mechanism of action. Their ability to both inhibit CDKs and induce the targeted degradation of cyclin K opens up new avenues for research and therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and protocols to aid in the ongoing exploration of these promising compounds. Further research into the structure-activity relationships of CR8 analogs will be crucial for developing more potent and selective molecules with enhanced therapeutic potential.

References

- 1. This compound|1084893-56-0|COA [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for (S)-CR8 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

(S)-CR8 is a potent and selective second-generation cyclin-dependent kinase (CDK) inhibitor derived from roscovitine. It exhibits significantly enhanced potency in inducing apoptotic cell death compared to its parent compound.[1][2] Beyond its role as a traditional kinase inhibitor, this compound also functions as a "molecular glue," inducing the degradation of cyclin K.[3][4][5][6] These dual mechanisms of action make this compound a valuable tool for cancer research and drug development, particularly in the context of MYC-dependent cancers like neuroblastoma.[7]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound primarily exerts its effects through two distinct mechanisms:

-

CDK Inhibition: this compound is a potent inhibitor of several CDKs, which are key regulators of the cell cycle and transcription.[8] By binding to the ATP pocket of these kinases, this compound blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[9][10]

-

Molecular Glue-Mediated Degradation of Cyclin K: this compound can induce a novel protein-protein interaction between CDK12 and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[3][5][10] This leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12 and CDK13.[3]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase/Complex | IC₅₀ (µM) |

| CDK2/cyclin E | 0.060 |

| CDK2/cyclin A | 0.080 |

| CDK9/cyclin T | 0.11 |

| CDK5/p25 | 0.12 |

| CDK1/cyclin B | 0.15 |

Data sourced from MedChemExpress.[8]

Table 2: Cellular Potency of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| SH-SY5Y (human neuroblastoma) | Cell Survival | 0.40 |

Data sourced from MedChemExpress.[8]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in ethanol to 25 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 431.5 g/mol ) in 231.7 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

-

Working Dilution: When treating cells, dilute the stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability/Cytotoxicity Assay (MTS/CCK-8)

This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC₅₀ value.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTS or CCK-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of MTS or CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-